molecular formula C9H5F5O B1391400 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone CAS No. 1202679-46-6

1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone

Cat. No.: B1391400
CAS No.: 1202679-46-6
M. Wt: 224.13 g/mol
InChI Key: SDZJUILLCDFDFP-UHFFFAOYSA-N
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Description

1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone ( 1202679-46-6) is a high-value fluorinated aromatic ketone of significant interest in advanced chemical research and development. With a molecular formula of C9H5F5O and a molecular weight of 224.13 g/mol, this compound serves as a critical synthetic intermediate, particularly in the pharmaceutical industry where its structure is leveraged to create novel active molecules . The presence of both difluoro and trifluoromethyl substituents on the acetophenone core makes it a versatile building block for coupling reactions and the synthesis of complex functional materials . Computational chemistry data suggests this compound exhibits high gastrointestinal absorption and is likely to be blood-brain barrier permeant, properties highly relevant for drug discovery projects . It is classified as a Warning substance under GHS guidelines, with hazard statements H315, H319, and H335, indicating it may cause skin and eye irritation and specific target organ toxicity upon inhalation . The product is accompanied by batch-specific Certificates of Analysis (COA) to ensure traceability and quality compliance. This product is intended for research purposes and is strictly For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-[2,4-difluoro-3-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F5O/c1-4(15)5-2-3-6(10)7(8(5)11)9(12,13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZJUILLCDFDFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)F)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672914
Record name 1-[2,4-Difluoro-3-(trifluoromethyl)phenyl]ethan-1-one
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URL https://comptox.epa.gov/dashboard/DTXSID10672914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202679-46-6
Record name 1-[2,4-Difluoro-3-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',4'-Difluoro-3'-(trifluoromethyl)acetophenone
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Biochemical Analysis

Biochemical Properties

1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as an inhibitor of the enzyme CYP1A2, which is involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and CYP1A2 is characterized by the binding of the compound to the enzyme’s active site, thereby inhibiting its catalytic activity. Additionally, this compound has been shown to interact with other biomolecules, such as transport proteins, affecting their function and distribution within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. The compound binds to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For instance, its binding to the active site of CYP1A2 results in the inhibition of the enzyme’s catalytic function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to the compound can lead to cumulative effects on cellular processes, such as alterations in gene expression and metabolic activity. These long-term effects are important considerations for in vitro and in vivo studies involving this compound.

Biological Activity

1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone, with the molecular formula C9H5F5O and a molecular weight of 224.13 g/mol, is a compound characterized by its unique structural features that contribute to its biological activity. This article explores the biological activity of this compound, its synthesis, and its potential applications in medicinal chemistry.

Structural Characteristics

The compound is notable for its fluorinated phenyl ring , which includes two fluorine atoms and a trifluoromethyl group. These substitutions significantly influence the compound's reactivity and interaction with biological targets. The presence of electron-withdrawing groups enhances its electrophilic character, making it a candidate for various chemical transformations and biological studies.

Biological Activity

This compound exhibits several biological activities:

  • Cytotoxic Effects : Preliminary studies indicate that this compound has cytotoxic effects against various cancer cell lines. Its derivatives have been explored for potential therapeutic effects against diseases such as cancer and infections due to their ability to interact with biological targets.
  • Irritant Properties : The compound has been classified as an irritant, causing skin and serious eye irritation upon contact. This property necessitates careful handling in laboratory settings .
  • Antifungal Activity : Related compounds with similar structural motifs have shown promising antifungal activities. For instance, derivatives containing difluoro groups have been tested against various fungal strains, demonstrating significant efficacy .

The mechanism of action for this compound is primarily attributed to its reactivity with nucleophiles and electrophiles. The electron-withdrawing nature of the fluorine atoms enhances its electrophilic character, facilitating interactions with proteins or enzymes within biological systems.

Synthesis

The synthesis of this compound can be achieved through several methods:

  • Acylation Reactions : Utilizing difluorobenzene as a starting material and employing acylation reactions can yield the desired product.
  • Fluorination Techniques : Specific fluorination techniques can introduce the trifluoromethyl group effectively into the phenyl ring.

These synthetic pathways highlight the versatility in generating this compound and its derivatives for further biological evaluation .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison can be made with structurally similar compounds:

Compound NameMolecular FormulaKey Features
1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanoneC9H6F4OContains a fluorine at the para position; slightly different electronic properties.
1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethanoneC9H6F4OSimilar trifluoromethyl group but differs in fluorine positioning.
2-Chloro-1-(3,4-difluoro-phenyl)-ethanoneC9H6ClF2OContains chlorine instead of fluorine; different reactivity profile.

The unique arrangement of fluorine atoms in this compound enhances its potential biological activity compared to other similar compounds.

Scientific Research Applications

Pharmaceutical Applications

1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone is investigated for its biological activity, particularly in the development of therapeutic agents. Its structural characteristics allow it to interact with biological targets, making it a candidate for:

  • Anticancer Agents : Studies have indicated that derivatives of this compound may exhibit activity against various cancer cell lines, potentially through mechanisms involving apoptosis or inhibition of cell proliferation.
  • Antimicrobial Activity : The compound's reactivity with biological molecules suggests potential applications in combating infectious diseases, although specific studies are needed to confirm efficacy.

Material Science

In material science, this compound serves as a valuable building block in the synthesis of polymers and advanced materials. Its fluorinated structure contributes to:

  • Thermal Stability : The presence of fluorine atoms enhances the thermal stability of polymers, making them suitable for high-temperature applications.
  • Chemical Resistance : Materials derived from this compound exhibit improved resistance to solvents and chemicals, which is crucial in various industrial applications.

Synthetic Chemistry

The compound is utilized as an intermediate in synthetic chemistry. Its unique structure allows for:

  • Synthesis of Complex Molecules : It can be employed in the synthesis of more complex organic compounds and pharmaceuticals through various reaction pathways such as nucleophilic substitutions and coupling reactions.
  • Development of Fluorinated Compounds : The incorporation of fluorine into organic molecules is a key area in medicinal chemistry, and this compound serves as a precursor for synthesizing other fluorinated derivatives.

Environmental Chemistry

Research into the environmental impact of fluorinated compounds has gained traction. The stability and persistence of compounds like this compound raise concerns regarding their environmental fate and potential bioaccumulation.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • A study published in Journal of Medicinal Chemistry investigated its derivatives for anticancer activity against specific cell lines, highlighting promising results that warrant further investigation into their mechanisms of action.
  • Research in Polymer Science demonstrated the use of this compound in synthesizing high-performance polymers with enhanced thermal properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone with structurally related fluorinated acetophenones, highlighting differences in substituents, properties, and applications:

Compound Name (CAS No.) Substituents Molecular Formula Key Properties/Applications References
This compound (1202679-46-6) 2,4-diF; 3-CF₃; ethanone C₉H₅F₅O High lipophilicity; drug intermediate; agrochemical precursor.
4'-Hydroxy-2'-(trifluoromethyl)acetophenone (220227-53-2) 2-CF₃; 4-OH; ethanone C₉H₇F₃O₂ Enhanced solubility (due to -OH); antioxidant activity in medicinal chemistry.
1-[4-Chloro-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone (1417503-39-9) 4-Cl; 3-CF₃; trifluoroethanone C₉H₄ClF₆O Strong electron-withdrawing effects; used in pesticide synthesis.
1-(2-Fluoro-4-(trifluoromethyl)phenyl)ethanone (N/A) 2-F; 4-CF₃; ethanone C₉H₆F₄O Moderate reactivity in electrophilic substitution; intermediate for fluorescent dyes.
1-[4-Hydroxy-3-(trifluoromethyl)phenyl]ethanone (149105-11-3) 4-OH; 3-CF₃; ethanone C₉H₇F₃O₂ Hydrogen-bonding capability; potential in polymer stabilizers.

Key Observations:

Electronic Effects :

  • The trifluoromethyl (-CF₃) group in all compounds enhances electron withdrawal, but the 2,4-difluoro substitution in the target compound creates a more electron-deficient ring than analogs with single fluorine or hydroxyl groups. This increases reactivity in nucleophilic aromatic substitution (NAS) reactions .
  • The 4-chloro-3-CF₃ derivative (CAS 1417503-39-9) exhibits even stronger electron withdrawal, making it suitable for stabilizing reactive intermediates in agrochemical synthesis .

Solubility and Lipophilicity :

  • Hydroxyl-substituted analogs (e.g., 220227-53-2) show improved aqueous solubility due to hydrogen bonding, whereas the 2,4-difluoro-CF₃ compound is highly lipophilic, favoring membrane permeability in drug candidates .

Biological Activity: Pyridine-based ethanones (e.g., UDO and UDD in ) demonstrate enzyme inhibition (e.g., CYP51), suggesting that the target compound’s -CF₃ group could similarly enhance binding to hydrophobic enzyme pockets . The 2,4-difluoro-CF₃ compound’s structural rigidity may reduce metabolic degradation compared to hydroxylated analogs .

Synthetic Utility: The target compound is synthesized via Friedel-Crafts acylation or halogenation of pre-substituted acetophenones (as in ), whereas hydroxylated analogs require protective-group strategies (e.g., using acetyl chloride and phenol derivatives under high pressure; see ) .

Preparation Methods

Reaction Conditions and Reagents

  • Starting Material: 2,4-difluoro-3-(trifluoromethyl)benzene or closely related substituted phenyl compounds.
  • Acylating Agent: Acetyl chloride or acetyl derivatives (e.g., chloroacetyl chloride).
  • Catalyst: Lewis acids such as aluminum chloride (AlCl3).
  • Solvent: Non-polar solvents like dichloromethane (methylene chloride) or chlorinated solvents.
  • Atmosphere: Inert (nitrogen or argon) to prevent side reactions.
  • Temperature: Typically reflux or controlled low temperatures (0 to 30 °C) to optimize selectivity.

Typical Procedure

  • The substituted phenyl precursor is dissolved in anhydrous dichloromethane.
  • Aluminum chloride is added under stirring at low temperature.
  • Acetyl chloride is added dropwise to control the exothermic reaction.
  • The mixture is then refluxed for 1 to 3 hours to complete acylation.
  • Reaction quenching is done by slow addition of ice water to hydrolyze the complex.
  • The organic phase is separated, washed with aqueous sodium bicarbonate and brine, dried over magnesium sulfate, filtered, and concentrated.
  • Purification by recrystallization or chromatography yields the target ketone.

Yield and Purity

  • Yields range from 70% to over 90% depending on reaction scale and conditions.
  • Purity is typically confirmed by HPLC and NMR spectroscopy.

Alternative Synthetic Routes

Halogenated Phenyl Ethanone Intermediate Route

  • Preparation of 2-chloro-1-(3,4-difluoro-phenyl)ethanone as an intermediate using chloroacetyl chloride and aluminum chloride in dichloromethane.
  • Subsequent nucleophilic substitution or further functionalization to introduce trifluoromethyl groups.
  • This method benefits from high regioselectivity and yields up to 98% for the intermediate step.

Use of Potassium Carbonate Mediated Reactions

  • Reaction of halogenated phenyl ethanones with potassium carbonate in acetone under reflux conditions.
  • This facilitates substitution or condensation reactions to generate the target ethanone derivatives.
  • Reaction times typically 6 to 8 hours with yields around 70-75%.

Data Table Summarizing Key Preparation Parameters

Parameter Typical Values/Conditions Notes
Starting material 2,4-Difluoro-3-(trifluoromethyl)benzene or analogues High purity required
Acylating agent Acetyl chloride or chloroacetyl chloride Fresh, anhydrous
Catalyst Aluminum chloride (AlCl3) Stoichiometric or catalytic amounts
Solvent Dichloromethane (methylene chloride) Anhydrous, inert atmosphere
Temperature 0 to reflux (~40 °C) Controlled addition to manage exotherm
Reaction time 1 to 3 hours Monitored by TLC/HPLC
Work-up Quench with ice water, extraction, washing, drying Avoid moisture during work-up
Yield 70-90% Depends on scale and purification
Purification Recrystallization or chromatography Confirmed by NMR, HPLC

Research Findings and Optimization Notes

  • Regioselectivity: The presence of fluorine and trifluoromethyl groups influences the electrophilic substitution pattern, favoring acylation at the desired position.
  • Solvent Effects: Dichloromethane is preferred for its ability to dissolve both reagents and maintain catalyst activity.
  • Temperature Control: Critical to prevent polyacylation or decomposition; slow addition of acyl chloride is essential.
  • Catalyst Loading: Excess AlCl3 can increase yield but may complicate purification.
  • Purification: Final products benefit from recrystallization from non-polar solvents to remove residual catalyst and by-products.

Q & A

Q. What are the most reliable synthetic routes for 1-(2,4-difluoro-3-(trifluoromethyl)phenyl)ethanone, and how do reaction conditions influence yield?

Answer: The compound is commonly synthesized via Friedel-Crafts acylation using 2,4-difluoro-3-(trifluoromethyl)benzene and acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key factors include:

  • Catalyst stoichiometry : Excess AlCl₃ (1.5–2.0 equiv.) improves electrophilic substitution but may increase side reactions.
  • Temperature control : Maintaining 0–5°C minimizes decomposition of reactive intermediates.
  • Solvent selection : Dichloromethane or nitrobenzene enhances solubility of aromatic substrates .
    Alternative methods include Ullmann coupling with fluorinated aryl halides and ketone precursors under Cu catalysis, though yields are lower (~50–60%) compared to Friedel-Crafts (~75–85%) .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Answer:

  • ¹H/¹³C NMR : Fluorine substituents split signals into distinct multiplets. For example, the trifluoromethyl group (-CF₃) appears as a quartet (δ ~120–125 ppm in ¹³C NMR) due to coupling with adjacent fluorine atoms. Aromatic protons resonate as doublets of doublets (δ 7.2–7.8 ppm) .
  • Mass spectrometry (EI-MS) : The molecular ion [M]⁺ is typically weak, but fragment ions like [M-CF₃]⁺ or [M-COCH₃]⁺ dominate, confirming substituent positions .
  • Thermogravimetric analysis (TGA) : Stability up to 200°C indicates suitability for high-temperature reactions .

Q. How does the compound’s stability vary under different storage conditions?

Answer:

  • Moisture sensitivity : Hydrolysis of the ketone group occurs in aqueous environments (t₁/₂ ~48 hours at pH 7), requiring storage in anhydrous solvents (e.g., THF or DCM) under inert gas .
  • Light sensitivity : UV exposure degrades the trifluoromethyl group, evidenced by increased fluoride ion release (19% after 72 hours under 254 nm light). Use amber glassware for long-term storage .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in electrophilic substitution reactions involving this compound?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) map electron density to identify reactive sites. For example:

  • The 3-CF₃ group directs electrophiles to the ortho position (2-fluoro site) due to its strong electron-withdrawing effect, lowering the activation barrier by ~8 kcal/mol compared to the para position .
  • Solvent effects : Polar solvents (ε > 15) stabilize transition states, increasing selectivity for mono-substituted products .

Q. What strategies resolve contradictions in experimental vs. theoretical data for fluorinated intermediates?

Answer:

  • Isotopic labeling : Use ¹⁸O-labeled acetyl groups to track unexpected byproducts (e.g., ester formation during acylation).
  • Kinetic vs. thermodynamic control : Varying reaction time (e.g., 2 vs. 24 hours) identifies whether intermediates (e.g., enolates) dominate under specific conditions .
  • High-throughput screening : Test 10–15 Lewis acids (e.g., FeCl₃ vs. ZnCl₂) to reconcile discrepancies in catalytic activity predicted by computational models .

Q. How does the compound interact with biological targets in medicinal chemistry studies?

Answer:

  • Enzyme inhibition assays : The trifluoromethyl group enhances binding to hydrophobic pockets in enzymes (e.g., CYP450), reducing IC₅₀ by 40% compared to non-fluorinated analogs .
  • Metabolic stability : In vitro microsomal studies show slow oxidation (t₁/₂ > 6 hours) due to fluorine’s electron-withdrawing effects, making it a candidate for prodrug design .

Q. What role does the compound play in materials science, particularly in fluoropolymer synthesis?

Answer:

  • Crosslinking agent : The ketone group undergoes [2+2] cycloaddition with dienes under UV light, forming rigid fluoropolymer networks with high thermal stability (Tg > 150°C) .
  • Surface modification : Self-assembled monolayers (SAMs) on gold surfaces show enhanced hydrophobicity (contact angle ~110°) due to CF₃ groups .

Q. How can researchers optimize reaction scalability while minimizing environmental impact?

Answer:

  • Solvent recycling : Use membrane distillation to recover >90% of dichloromethane from reaction mixtures .
  • Catalyst recovery : Magnetic Fe₃O₄-supported AlCl₃ allows >5 reuse cycles without significant activity loss (yield drop <5%) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone
Reactant of Route 2
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1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone

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